molecular formula C20H26N2O5 B11487044 diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate

diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate

Cat. No.: B11487044
M. Wt: 374.4 g/mol
InChI Key: VCTHFIRKTKJOLL-WJDWOHSUSA-N
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Description

1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Functionalization of the indole ring: Introduction of methoxy and methyl groups at specific positions.

    Coupling reactions: Formation of the enedioate moiety through esterification or other coupling reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent or in drug development.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition or activation: Binding to active sites of enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE: A similar compound with slight variations in functional groups.

    Indole derivatives: Compounds with the indole core structure but different substituents.

Uniqueness

1,4-DIETHYL (2Z)-2-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

diethyl (Z)-2-[(5-methoxy-1,2,3-trimethylindol-6-yl)amino]but-2-enedioate

InChI

InChI=1S/C20H26N2O5/c1-7-26-19(23)11-16(20(24)27-8-2)21-15-10-17-14(9-18(15)25-6)12(3)13(4)22(17)5/h9-11,21H,7-8H2,1-6H3/b16-11-

InChI Key

VCTHFIRKTKJOLL-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\NC1=C(C=C2C(=C(N(C2=C1)C)C)C)OC

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=C(C=C2C(=C(N(C2=C1)C)C)C)OC

Origin of Product

United States

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